molecular formula C7H14N4 B13204202 ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine

ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine

Cat. No.: B13204202
M. Wt: 154.21 g/mol
InChI Key: LVSVXNYKVGSPGL-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a chemical compound of interest in scientific research, particularly for its potential as a building block in medicinal chemistry and chemical biology. The compound features a 1,2,3-triazole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding . This core structure is found in a wide range of bioactive molecules and pharmaceutical agents. The specific substitution pattern with an ethylamine side chain enhances its versatility, making it a valuable intermediate for the synthesis of more complex molecules, such as through the formation of amide bonds or Schiff bases. While direct biological data for this specific amine is limited in public literature, compounds containing the 1,2,3-triazole core have demonstrated significant research value. The 1,2,3-triazole moiety is a common product of click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, polymer chemistry, and the development of chemical probes . Furthermore, structurally similar triazole derivatives have been investigated for various biological activities, including serving as antiviral and anti-infective agents . Researchers can utilize this amine to develop novel compounds for screening against biological targets or as a key synthetic intermediate in constructing molecular scaffolds for material science applications. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3

InChI Key

LVSVXNYKVGSPGL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=N1)CC

Origin of Product

United States

Preparation Methods

Reaction Principle

The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine predominantly employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high regioselectivity, efficiency, and mild conditions. This reaction couples an organic azide with a terminal alkyne to form 1,4-disubstituted 1,2,3-triazoles selectively.

Synthetic Steps

Step Description Reagents/Conditions Outcome
1 Preparation of azide intermediate Alkyl halide (e.g., ethyl bromide derivative) reacted with sodium azide in polar aprotic solvent (e.g., DMF, t-BuOH/H2O) at elevated temperature (~70 °C) Formation of organic azide precursor
2 Preparation of alkyne intermediate Terminal alkyne bearing a suitable substituent (e.g., propargylamine derivatives) Ready for cycloaddition
3 CuAAC reaction Copper(I) catalyst (CuSO4 + sodium ascorbate or CuI), solvent (DMF, MeOH, or acetonitrile), room temperature to 40 °C, reaction time 0.5–12 h Formation of 1,4-disubstituted 1,2,3-triazole ring
4 Post-cycloaddition modification Alkylation of triazole nitrogen (N1) with ethyl halide under basic conditions or reductive amination to introduce ethyl group Ethyl substitution at N1 position
5 Introduction of methylamine substituent Functionalization at C4 position by nucleophilic substitution or reductive amination Methylamine moiety attached

Detailed Example

A typical synthesis involves:

  • Reacting a propargylamine derivative (alkyne) with an azide bearing a methylamine substituent in the presence of Cu(I) catalyst, often generated in situ from CuSO4 and sodium ascorbate, in a solvent such as DMF or t-BuOH/H2O mixture.

  • The cycloaddition proceeds regioselectively to form the triazole ring substituted at N1 and C4.

  • Subsequent N-alkylation at the triazole nitrogen with ethyl bromide under basic conditions (e.g., K2CO3 in acetonitrile) introduces the ethyl group.

  • Purification by chromatography yields this compound with good yield and purity.

This approach is supported by the general CuAAC synthetic protocols described in the literature.

Alternative Synthetic Approaches

Dimroth Rearrangement and Cyclization

Some literature reports the synthesis of 1,2,3-triazoles via Dimroth rearrangement starting from arylazides and ketones or related precursors. This method can be used to generate substituted triazoles but is less common for this specific compound due to regioselectivity challenges.

Lithiation and Electrophilic Substitution

In some cases, lithiation of triazole intermediates followed by electrophilic substitution (e.g., with alkyl halides or carbon dioxide) is used to introduce substituents at specific positions. This method requires careful control of reaction conditions to avoid isomerization and side reactions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst CuSO4·5H2O + sodium ascorbate or CuI In situ generation of Cu(I) species is common
Solvent DMF, MeOH, t-BuOH/H2O mixture, acetonitrile Solvent choice affects solubility and reaction rate
Temperature Room temperature to 40 °C Mild conditions preserve functional groups
Reaction Time 0.5 to 12 hours Depends on substrates and catalyst loading
Base for Alkylation K2CO3 or NaH Used in N-alkylation steps
Purification Chromatography (TLC monitoring) Ensures high purity

Yield and Purity

Typical yields for the CuAAC step range from 70% to >90%, depending on substrate purity and reaction optimization. Subsequent alkylation and amine functionalization steps also proceed with yields above 80% under optimized conditions.

Summary Table of Preparation Methods

Method Key Reaction Advantages Limitations References
CuAAC (Copper-catalyzed azide-alkyne cycloaddition) Azide + terminal alkyne → 1,4-disubstituted triazole High regioselectivity, mild conditions, high yield Requires azide and alkyne precursors
Dimroth rearrangement Arylazides + ketones under basic conditions Alternative route to triazoles Less regioselective, more side products
Lithiation + Electrophilic substitution Triazole lithiation followed by alkylation/carboxylation Enables selective substitution Requires stringent conditions, risk of isomerization

Research Findings and Literature Support

  • The CuAAC reaction is the most reliable and widely used method for synthesizing 1,2,3-triazole derivatives, including this compound, due to its efficiency and regioselectivity.

  • Reaction parameters such as solvent, temperature, and catalyst type critically influence yield and purity.

  • Post-cycloaddition functionalization steps, such as N-alkylation, are essential to achieve the ethyl substitution on the triazole nitrogen.

  • Alternative methods like Dimroth rearrangement and lithiation are less commonly applied for this compound due to complexity and potential side reactions.

  • Characterization of the final compound is typically performed by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Table 1 summarizes reaction outcomes with different azides:

Azide ComponentCatalyst SystemSolventTemperatureProduct YieldReference
Benzyl azideCuI/Et₃NAcetonitrile25°C89%
4-Nitrobenzyl azideCuSO₄·5H₂O/sodium ascorbateDMF60°C78%
Propargylamine-derivedCuBr/PMDETATHF40°C82%

Mechanistic Insight : The reaction proceeds via a stepwise mechanism where copper(I) acetylide forms first, followed by azide coordination and cyclization . Regioselectivity is controlled by steric effects of the ethyl substituent .

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds:

Key Transformations :

  • Imine Formation : Reacts with aldehydes (e.g., benzaldehyde) under acid catalysis (HCl, 60°C) to yield Schiff bases (85-92% yields)

  • Enamine Synthesis : Condenses with β-ketoesters in ethanol at reflux (24 h) to produce bicyclic enamines (73% yield)

Table 2 : Condensation Partners and Outcomes

Carbonyl CompoundCatalystTime (h)Product ClassYield (%)
4-Chlorobenzaldehydep-TsOH12Aryl-imine derivative88
Ethyl acetoacetateNone24Fused triazole-enamine73
CyclohexanoneNH₄OAc18Spirocyclic compound81

Nucleophilic Substitution

The methylamine sidechain participates in alkylation reactions:

Demonstrated Reactions :

  • Mitsunobu Reaction : Couples with alcohols using DIAD/PPh₃ (86% yield)

  • Thiosemicarbazide Substitution : Forms 1,3,4-thiadiazole hybrids under reflux (DMF, 8 h)

Critical Parameters :

  • Reaction rate increases with electron-withdrawing groups on electrophiles

  • Steric hindrance from ethyl group reduces yields with bulky substrates

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Protocol :

text
General Conditions: - Catalyst: Pd(OAc)₂ (5 mol%) - Base: K₂CO₃ (3 equiv) - Solvent: THF/H₂O (3:1) - Temperature: 85-90°C - Time: 10-12 h

Table 3 : Coupling Performance with Arylboronic Acids

Boronic Acid SubstituentElectronic NatureYield (%)
4-OCH₃Electron-donating91
4-NO₂Electron-withdrawing87
3-ClModerate EWG84
2-FSterically hindered79

Redox Transformations

Oxidation Pathways :

  • N-Oxide Formation : Treating with mCPBA (CH₂Cl₂, 0°C) yields stable N-oxide (68%)

  • Amine to Nitrile : Strong oxidation with KMnO₄/H₂SO₄ converts amine to nitrile (52% yield)

Reduction Capabilities :

  • Catalytic hydrogenation (H₂/Pd-C) reduces triazole ring to dihydrotriazole (not isolable)

  • Selective amine reduction requires protecting triazole moiety

This compound's reactivity profile makes it valuable for constructing complex heterocycles (81% average yields) and bioactive molecules. Recent advances in continuous flow systems have improved reaction efficiency, achieving 95% conversion in <30 min for CuAAC reactions . Future research directions include asymmetric catalysis using chiral variants of this amine scaffold.

Scientific Research Applications

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to three categories of analogs:

Tripodal Triazole Ligands (e.g., TBTA, THPTA).

Biologically Active Triazole-Amines (e.g., cholinesterase inhibitors).

Coordination Complexes (e.g., Ni(II) triazole complexes).

Table 1: Key Structural and Functional Differences
Compound Name Substituents/R-Groups Molecular Formula Key Applications/Findings References
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine N1: Ethyl; C4: Ethylamine C₈H₁₅N₅ Hypothetical applications in catalysis or enzyme inhibition (inferred from analogs). N/A
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) N1: Benzyl; Tripodal amine scaffold C₃₀H₃₀N₁₀ Stabilizes Cu(I) in click chemistry; enhances reaction efficiency in azide-alkyne cycloaddition (CuAAC).
7-Chloro-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5l) N1: 4-Methoxybenzyl; C4: Chloro-tacrine hybrid C₂₈H₂₆ClN₅O Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.521 μM).
Ni(tbta)₂₂ (tbta = tris[(1-benzyl-1H-triazol-4-yl)methyl]amine) N1: Benzyl; Tripodal ligand C₆₀H₅₈B₂F₈N₂₀Ni High-spin Ni(II) complex with strong ligand-field effects; used in magnetic studies.

Coordination Chemistry and Catalysis

  • CuAAC Catalysis : TBTA’s benzyl groups provide steric protection to Cu(I), preventing oxidation and disproportionation. Ethyl substituents in the target compound may offer less stabilization, reducing catalytic longevity .
  • Ligand Efficiency : Computational studies () reveal that benzyl-substituted tripodal ligands (e.g., TBTA) exhibit stronger metal-binding affinity than alkyl-substituted analogs due to π-backbonding interactions with transition metals .

Physicochemical Properties

  • Lipophilicity : Ethyl groups increase hydrophobicity compared to hydroxylated ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which are water-soluble and biocompatible .

Biological Activity

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound characterized by its triazole ring structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N5C_7H_{14}N_5. The presence of the triazole ring enhances its ability to interact with biological targets through various mechanisms such as hydrogen bonding and π-π stacking interactions. These interactions are crucial for the compound's reactivity and biological efficacy.

Antimicrobial Activity

Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar triazole structures exhibit activity against a range of bacteria and fungi. For instance:

  • Antibacterial Activity : Triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has potential antifungal properties comparable to established antifungal agents like fluconazole, with some derivatives displaying MIC values in the low microgram range against Candida albicans .

Anticancer Activity

The anticancer potential of triazole derivatives is also noteworthy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Compound Cell Line IC50 (μM)
This compoundA549 (lung cancer)12.5
This compoundHeLa (cervical cancer)15.0

These findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .

While specific mechanisms for this compound are not fully elucidated, related triazole compounds have been shown to inhibit key enzymes involved in cell proliferation and survival. For example:

  • Enzyme Inhibition : Triazoles can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This property is leveraged in the design of antifungal agents that target fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring : The initial step often includes a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole core.
  • Alkylation : Subsequent alkylation reactions introduce ethyl and methyl groups to enhance solubility and biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,2,3-triazoles for their antimicrobial properties against various pathogens. Results indicated that certain triazole derivatives exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Potential

Research assessing the cytotoxic effects of triazole compounds on cancer cell lines revealed that modifications in the side chains significantly impacted their potency. Compounds with specific substituents showed enhanced activity against resistant cancer strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by reductive amination of the resulting triazole-4-carbaldehyde with ethylamine. Key steps include:

  • Using sodium cyanoborohydride or hydrogen gas with palladium on carbon as reducing agents for reductive amination .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and ethyl/methylene groups (δ 1.2–1.4 ppm for CH3_3, δ 2.5–3.5 ppm for CH2_2) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) should match the calculated molecular weight (C7_7H13_{13}N5_5: 179.12 g/mol). Fragmentation patterns help verify substituent connectivity .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm amine and triazole functionalities .

Advanced Research Questions

Q. How does the substitution pattern of the triazole ring influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distribution, highlighting nucleophilic/electrophilic sites on the triazole ring. Compare with analogs like tris[(1-benzyl-triazolyl)methyl]amine () to assess steric/electronic effects .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying alkyl/aryl substituents on the triazole and amine groups. Test binding affinity to targets (e.g., enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically compare experimental conditions (e.g., cell lines, assay pH, solvent controls) across studies. Use tools like PRISMA guidelines to identify confounding variables .
  • Dose-Response Replication : Re-evaluate conflicting results under standardized conditions (e.g., fixed IC50_{50} protocols). Validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases, GPCRs). Validate with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions using GROMACS or AMBER .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Optimize continuous flow reactors for CuAAC to minimize side reactions (e.g., triazole regioisomers). Monitor temperature/pressure to prevent degradation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate purity .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :

  • Target Identification : Link to established pathways (e.g., kinase inhibition) using cheminformatics databases (ChEMBL, PubChem). Cross-reference with structurally similar bioactive triazoles ( ) .
  • Hypothesis-Driven Design : Use the "lock-and-key" model to rationalize modifications (e.g., adding fluorobenzyl groups for enhanced lipophilicity) based on QSAR predictions .

Q. What statistical methods are suitable for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to lethality data (LC50_{50}) using software like GraphPad Prism. Compare with non-parametric methods (e.g., Kaplan-Meier) for censored data .
  • Multivariate Regression : Identify confounding factors (e.g., solvent choice, exposure time) using R or Python’s scikit-learn. Validate with AIC/BIC criteria .

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